molecular formula C11H13FINO2 B8651301 tert-butyl (3-fluoro-4-iodophenyl)carbamate

tert-butyl (3-fluoro-4-iodophenyl)carbamate

Cat. No.: B8651301
M. Wt: 337.13 g/mol
InChI Key: VZKRYSAGMQAGGU-UHFFFAOYSA-N
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Description

tert-butyl (3-fluoro-4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and an iodine atom attached to a phenyl ring, which is further connected to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-4-iodophenylcarbamate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions for the synthesis of tert-butyl 3-fluoro-4-iodophenylcarbamate may include the use of tert-butylamine, chloroform, and a phase-transfer catalyst such as benzyltriethylammonium chloride .

Industrial Production Methods

Industrial production of tert-butyl 3-fluoro-4-iodophenylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3-fluoro-4-iodophenyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl 3-fluoro-4-iodophenylcarbamate include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and the presence of a base.

Major Products Formed

The major products formed from the reactions of tert-butyl 3-fluoro-4-iodophenylcarbamate depend on the type of reaction and the reagents used. For example, in a substitution reaction, the iodine atom may be replaced by a different functional group, resulting in a new derivative of the original compound.

Scientific Research Applications

tert-butyl (3-fluoro-4-iodophenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-iodophenylcarbamate involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to tert-butyl 3-fluoro-4-iodophenylcarbamate include:

Uniqueness

tert-butyl (3-fluoro-4-iodophenyl)carbamate is unique due to the specific combination of functional groups attached to the phenyl ring. The presence of both fluorine and iodine atoms provides distinct chemical properties, such as increased reactivity and potential for selective interactions with target molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13FINO2

Molecular Weight

337.13 g/mol

IUPAC Name

tert-butyl N-(3-fluoro-4-iodophenyl)carbamate

InChI

InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15)

InChI Key

VZKRYSAGMQAGGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,5-diiodofluorobenzene (1.36 g, 3.90 mmol), tert-butylcarbamate (0.454 g, 3.88 mmol), xantphos (0.233 g, 0.40 mmol) and Cs2CO3 (dry powder, 2.48 g, 7.61 mmol) in THF (12 mL) was degassed with Ar before being charged with Pd2(dba)3 (0.071 g, 0.078 mmol). It was stirred at 75 C overnight. After being cooled to room temperature, water and EtOAc were added. The organic phase was separated, dried over Na2SO4, concentrated in vacuo. The residue was loaded to a flash column, eluted with 0-10% EtOAc in hexane to give tert-butyl 3-fluoro-4-iodophenylcarbamate (716 mg).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
0.454 g
Type
reactant
Reaction Step One
Quantity
0.233 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.071 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of compound 143 (13.67 g, 57.7 mmol) in 1,4-dioxane (100 mL) was treated with BOC2O (13.83 g, 63.4 mmol, 1.1 equiv) and DMAP (700.0 mg, 5.8 mmol, 0.1 equiv) at room temperature. The resulting reaction mixture was then warmed up to refluxing for 4 h. When TLC and HPLC/MS showed that the reaction was complete, the reaction mixture was treated with H2O (100 mL) and EtOAc (100 mL). The two layers were separated, and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with H2O (2×100 mL) and saturated NaCl aqueous solution (100 mL), dried over MgSO4, and concentrated in vacuo. The residue was further dried in vacuo to afford the crude, desired (3-fluoro-4-iodo-phenyl)-carbamic acid tert-butyl ester (compound 144, 18.67 g, 19.44 g theoretical, 96%) as pale-yellow oil, which solidified upon standing in vacuo at room temperature and was found to be essentially pure and was directly used in the subsequent reactions without further purifications. For compound 144: C11H13FINO2, LCMS (EI) m/e 338 (M++H).
Quantity
13.67 g
Type
reactant
Reaction Step One
Name
Quantity
13.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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